Wild-Type BRAF Inhibitory Potency: AZ304 Demonstrates Lower IC50 than Pan-RAF Inhibitor AZ628
AZ304 inhibits wild-type BRAF with an IC50 of 79 nM in cell-free kinase assays, whereas the pan-RAF inhibitor AZ628 exhibits approximately 1.3-fold weaker potency against wild-type BRAF with an IC50 of 105 nM [1]. This quantitative difference indicates that AZ304 maintains more robust inhibition of non-mutated BRAF kinase activity compared to this structurally distinct comparator.
| Evidence Dimension | Wild-type BRAF kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 79 nM |
| Comparator Or Baseline | AZ628 (CAS 878739-06-1): IC50 = 105 nM |
| Quantified Difference | 1.3-fold higher potency (lower IC50) for AZ304 |
| Conditions | Cell-free kinase assay (ATP-competitive conditions) |
Why This Matters
For investigators studying BRAF-wild-type tumor contexts where RAF dependency is established, AZ304 provides measurably greater target engagement than AZ628, potentially reducing the concentration required to achieve equivalent pathway suppression.
- [1] Ma R, Xu L, Qu X, Che X, Zhang Y, Fan Y, Li C, Guo T, Hou K, Hu X, Drew L, Shen M, Cheung T. AZ304, a novel dual BRAF inhibitor, exerts anti-tumour effects in colorectal cancer independently of BRAF genetic status. British Journal of Cancer. 2018;118(11):1453-1463. View Source
